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Compound Name: C646

Cat. No.: B7789139 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of C646, a widely used small molecule inhibitor,

and its selectivity for the highly homologous histone acetyltransferases (HATs), p300 (also

known as EP300 or KAT3B) and CREB-binding protein (CBP or CREBBP). As crucial

transcriptional co-activators, p300 and CBP are implicated in a vast array of cellular processes,

and their dysregulation is linked to various diseases, most notably cancer. C646 has emerged

as a key chemical probe for elucidating the biological functions of these enzymes and as a

foundational compound for therapeutic development.

Mechanism of Action and Selectivity Profile
C646 is a cell-permeable, pyrazolone-containing compound that acts as a potent and

reversible inhibitor of the HAT activity of p300 and CBP.[1][2][3] It functions through a

competitive mechanism, vying with the cofactor acetyl-CoA for binding to the enzyme's active

site.[2][4] This mode of action prevents the transfer of acetyl groups to histone and non-histone

protein substrates, thereby modulating gene expression and other cellular signaling events.

The selectivity of C646 is a critical aspect of its utility as a chemical probe. It was identified

through virtual ligand screening and has been shown to be highly selective for p300/CBP over

other related histone acetyltransferases.[1][2]
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The inhibitory activity of C646 has been quantified in various biochemical and cellular assays.

The key parameters, inhibition constant (Ki) and half-maximal inhibitory concentration (IC50),

demonstrate its potency against p300/CBP and its selectivity against other HATs.

Target Enzyme
Inhibition
Constant (Ki)

IC50 Assay Type Reference

p300 400 nM 1.6 µM
Cell-free

(Radioactive)
[1][5]

p300 400 nM - Cell-free [6][7]

CBP - 0.6 - 0.9 µM Cell-free [8]

Table 1: Potency of C646 against p300 and CBP.

Enzyme Family Off-Target Enzyme
Inhibition at 10 µM
C646

Reference

HAT PCAF < 10% [2][3]

HAT GCN5 < 10% [2][3]

HAT MOZ < 10% [2][3]

HAT Rtt109 < 10% [3]

HAT Sas < 10% [3]

HAT KAT8 No inhibition [9]

Other
Serotonin N-

acetyltransferase
< 10% [3]

Table 2: Selectivity of C646 against other histone acetyltransferases.

It is important to note that while highly selective among HATs, some studies have reported off-

target effects at higher concentrations. For instance, C646 was found to inhibit histone

deacetylases (HDACs) at concentrations of 7 µM and higher.[9] This underscores the

importance of using C646 at appropriate concentrations to ensure on-target activity.
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Structural Basis of Selectivity
The selective binding of C646 to the p300 active site is governed by specific molecular

interactions. C646 binds as the Z-isomer and forms crucial hydrogen bonds with the side

chains of amino acid residues Thr1411, Tyr1467, Trp1466, and Arg1410 within the p300

catalytic domain.[1][5] These interactions effectively occupy the acetyl-CoA binding pocket,

preventing the natural cofactor from binding and thus inhibiting the enzyme's catalytic activity.

[2] Studies using site-directed mutants of p300 have confirmed the importance of these

residues in conferring the inhibitor's potency.[1][5]
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Competitive inhibition of p300/CBP by C646.

Key Experimental Protocols
The characterization of C646's selectivity relies on a combination of biochemical and cellular

assays. These experiments are designed to measure direct enzyme inhibition and confirm

target engagement within a biological context.
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Biochemical Assay: Radioactive Histone
Acetyltransferase Assay
This assay directly measures the enzymatic activity of p300/CBP by quantifying the transfer of

a radiolabeled acetyl group from [¹⁴C]-acetyl-CoA to a histone substrate.

Methodology:

Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 20 mM HEPES pH 7.9, 5 mM

DTT, 80 µM EDTA, 40 µg/ml BSA).[7]

Enzyme and Substrate Addition: To the buffer, add recombinant p300 or CBP enzyme (e.g.,

5 nM), and a histone peptide substrate (e.g., 100 µM H4-15 peptide).[7]

Inhibitor Incubation: Add C646 over a range of concentrations. A DMSO control is run in

parallel, ensuring the final DMSO concentration is constant across all reactions (<5%).[7]

Pre-incubation: Incubate the mixture at 30°C for 10 minutes to allow the inhibitor to bind to

the enzyme.[7]

Reaction Initiation: Start the reaction by adding [¹⁴C]-acetyl-CoA.

Reaction Quenching: After a defined period (e.g., 10-20 minutes), stop the reaction by

spotting the mixture onto P81 phosphocellulose filter paper and immersing it in a wash

buffer.

Washing: Wash the filter papers multiple times to remove unincorporated [¹⁴C]-acetyl-CoA.

Detection: Measure the radioactivity retained on the filter paper using a scintillation counter.

The amount of radioactivity is proportional to the HAT activity.

Data Analysis: Plot the percentage of inhibition against the inhibitor concentration to

determine the IC50 value.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://www.selleckchem.com/products/c646.html
https://www.selleckchem.com/products/c646.html
https://www.benchchem.com/product/b7789139?utm_src=pdf-body
https://www.selleckchem.com/products/c646.html
https://www.selleckchem.com/products/c646.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7789139?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. Prepare Reaction Mix
(Buffer, p300/CBP, Histone)

2. Add C646 (or DMSO)
at various concentrations

3. Pre-incubate at 30°C

4. Initiate with
[¹⁴C]-Acetyl-CoA

5. Quench reaction on
P81 filter paper

6. Wash filters to remove
unbound [¹⁴C]-Acetyl-CoA

7. Measure radioactivity via
scintillation counting

8. Calculate IC50

Click to download full resolution via product page

Workflow for a radioactive HAT activity assay.

Cellular Assay: Western Blot for Histone Acetylation
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This assay assesses the ability of C646 to inhibit p300/CBP activity within cells by measuring

changes in the acetylation levels of specific histone lysine residues, such as H3K27ac, a

known mark deposited by p300/CBP.[6][10]

Methodology:

Cell Culture and Treatment: Plate a suitable cell line (e.g., HEK293T, MCF7) and allow them

to adhere.[10] Treat the cells with varying concentrations of C646 (and a DMSO vehicle

control) for a specified duration (e.g., 12-24 hours).[6]

Cell Lysis: Wash the cells with PBS and lyse them using a suitable lysis buffer (e.g., RIPA

buffer) containing protease and deacetylase inhibitors.

Protein Quantification: Determine the protein concentration of the lysates using a standard

method (e.g., BCA assay).

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl

sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF

membrane.

Immunoblotting:

Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA in TBST) to

prevent non-specific antibody binding.

Incubate the membrane with a primary antibody specific for the acetylated histone mark of

interest (e.g., anti-H3K27ac).

Wash the membrane and then incubate with a secondary antibody conjugated to an

enzyme (e.g., HRP).

Incubate the membrane with a primary antibody for a loading control (e.g., anti-Total

Histone H3 or anti-Actin).

Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
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Analysis: Quantify the band intensities and normalize the acetyl-histone signal to the loading

control to determine the dose-dependent effect of C646 on histone acetylation.
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Workflow for Western blot analysis of histone acetylation.

Cellular Target Engagement Assay: CETSA
The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify that a compound

physically binds to its intended target inside the complex environment of a cell.[11][12] The
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principle is that ligand binding stabilizes the target protein, increasing its resistance to heat-

induced denaturation.

Methodology:

Cell Treatment: Treat intact cells with C646 or a vehicle control.

Heating: Heat aliquots of the treated cells across a range of temperatures.

Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction (containing

non-denatured proteins) from the precipitated, denatured proteins by centrifugation.

Protein Detection: Analyze the amount of soluble p300/CBP remaining at each temperature

using Western blotting or mass spectrometry.

Data Analysis: Plot the amount of soluble protein against temperature. A shift in the melting

curve to a higher temperature in the C646-treated samples compared to the control indicates

target engagement.

Modulation of p300/CBP-Dependent Signaling
Pathways
p300 and CBP act as critical signaling hubs, integrating inputs from multiple pathways to

regulate gene expression programs that control cell proliferation, differentiation, and apoptosis.

[13][14] By inhibiting these co-activators, C646 can profoundly impact these pathways.

NF-κB Pathway: The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells)

pathway is a central regulator of inflammation and cell survival.[13] The p65 subunit of NF-κB is

a direct substrate of p300/CBP. Acetylation of p65 by p300/CBP enhances its transcriptional

activity.[9] C646 has been shown to decrease pro-inflammatory gene expression by inhibiting

NF-κB activity, presumably by blocking p65 acetylation.[1][9]

Wnt/β-catenin Pathway: The Wnt signaling pathway is crucial for embryogenesis and tissue

homeostasis, and its aberrant activation is a hallmark of many cancers.[13] p300 and CBP can

act as co-activators for β-catenin, the key effector of the pathway, to drive the expression of

Wnt target genes.[15] However, they can also repress Wnt signaling through direct interaction
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with TCF transcription factors.[15] Inhibition of the p300/CBP-β-catenin interaction is a key

strategy for targeting Wnt-driven cancers.[13]

Other Pathways: C646 has been shown to induce apoptosis and cell cycle arrest in various

cancer cell lines.[16] This is achieved by interfering with pathways such as the androgen

receptor (AR) pathway in prostate cancer and by disrupting the association of RNA polymerase

II with inducible genes.[7]
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Inhibition of the NF-κB pathway by C646.
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In conclusion, C646 is a potent and selective inhibitor of p300/CBP HAT activity. Its selectivity is

well-documented through biochemical assays, and its on-target effects in cells can be

confirmed using cellular assays that measure downstream signaling and direct target

engagement. A thorough understanding of its mechanism, potency, and the experimental

methods used for its characterization is essential for its effective use in dissecting the complex

biology of p300/CBP and for the development of next-generation epigenetic therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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